Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride
Description
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is a tetrahydroisoquinoline derivative characterized by an ester-functionalized side chain at the 4-position of the isoquinoline core, with a hydrochloride salt form enhancing its stability and solubility. This compound is utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme modulators, due to the structural versatility of the tetrahydroisoquinoline scaffold .
Key properties include:
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10;/h2-5,10,13H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZUMBRSHPBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16261-33-9 | |
| Record name | methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, tetrahydroisoquinoline, is synthesized through the reduction of isoquinoline using hydrogenation techniques.
Acetylation: The tetrahydroisoquinoline undergoes acetylation with acetic anhydride to form the corresponding acetate derivative.
Methylation: The acetate derivative is then methylated using methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield quinoline derivatives.
Reduction Products: Reduction can produce dihydroisoquinoline derivatives.
Substitution Products: Substitution reactions can lead to the formation of various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Critical Analysis
Substituent Position and Electronic Effects :
- The main compound ’s 4-position acetate ester and hydrochloride salt improve solubility in polar solvents compared to the 6,7-dimethoxy analog , which likely exhibits higher membrane permeability due to methoxy-induced lipophilicity.
- The sulfonamide derivative introduces polar sulfonyl groups, favoring hydrogen bonding and aqueous solubility, contrasting with the ester-based analogs.
Molecular Weight and Applications: The tetrahydroquinoline analog (MW 147.22) is significantly smaller, enabling applications in volatile intermediates or small-molecule catalysis.
Cost and Availability: The main compound’s high price (886 €/50 mg) reflects synthetic complexity, whereas simpler analogs like the tetrahydroquinoline derivative are more cost-effective.
Research Implications and Gaps
- Pharmacological Potential: Dimethoxy and sulfonamide derivatives warrant further study for kinase or protease inhibition, leveraging substituent-specific interactions.
- Synthetic Challenges : The 4-position esterification in the main compound may require specialized catalysts or protecting groups, as evidenced by its elevated cost .
Biological Activity
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (CAS Number: 16261-33-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.
Structural Information
The molecular formula of this compound is C12H16ClNO2. The compound features a tetrahydroisoquinoline moiety, which is significant for its biological properties.
Chemical Structure
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)CC1CNCC2=CC=CC=C12
Physical Properties
- Melting Point : 170-173 °C
- Purity : ≥ 95%
The biological activity of this compound is attributed to its interaction with various biological targets. Research suggests that compounds with a tetrahydroisoquinoline structure often exhibit:
- Antioxidant Properties : They may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Some studies indicate that tetrahydroisoquinolines can protect neuronal cells from damage.
- Antimicrobial Activity : There is evidence suggesting potential efficacy against certain bacterial strains.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study conducted by researchers exploring the neuroprotective properties of tetrahydroisoquinoline derivatives found that this compound exhibited significant protective effects on neuronal cells exposed to neurotoxic agents. The mechanism was linked to the modulation of apoptosis-related pathways.
-
Antioxidant Activity :
- In vitro assays demonstrated that this compound effectively scavenged reactive oxygen species (ROS), suggesting its potential as an antioxidant agent. The results indicated a dose-dependent response in reducing oxidative stress markers in cellular models.
-
Antimicrobial Studies :
- Preliminary antimicrobial tests showed that this compound displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | [Study on neuroprotection] |
| Antioxidant | Significant ROS scavenging ability | [Antioxidant assay] |
| Antimicrobial | Inhibition of Staphylococcus aureus growth | [Microbial study] |
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| Melting Point | 170-173 °C |
| Purity | ≥ 95% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride, and how do reaction conditions influence yield?
- Answer : A common approach involves [5+1] heterocyclization, where precursors like 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines react with carbon disulfide under controlled conditions (e.g., refluxing in ethanol with catalytic acid). Yields depend on temperature, solvent polarity, and stoichiometry of reactants. For example, analogous syntheses of tetrahydroisoquinoline derivatives report yields exceeding 90% when optimized for pH and reaction time .
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroisoquinoline core and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Key NMR signals include the methyl ester peak (~3.7 ppm) and aromatic protons (6.5–7.5 ppm) in the tetrahydroisoquinoline moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between synthetic batches?
- Answer : Discrepancies often arise from residual solvents or byproducts. Use differential scanning calorimetry (DSC) to compare melting points (e.g., 183.5–184.6°C for related compounds) and confirm crystallinity . Pair this with HPLC-MS to identify impurities. For instance, batches with <97% purity may require recrystallization in acetonitrile or gradient column chromatography .
Q. What strategies optimize regioselectivity in functionalizing the tetrahydroisoquinoline ring during derivatization?
- Answer : Steric and electronic effects govern regioselectivity. For example, benzylation at the 3-position (vs. 1- or 4-) is favored using bulky electrophiles like benzyl chloroformate in dichloromethane at 0°C. Computational modeling (DFT) can predict reactive sites, while 2D-NMR (NOESY) confirms substitution patterns .
Q. How do structural analogs of this compound influence pharmacological activity, and what in vitro assays are suitable for preliminary screening?
- Answer : Modifications to the ester group or tetrahydroisoquinoline nitrogen (e.g., N-methylation) alter receptor binding. Use competitive radioligand assays (e.g., for opioid or adrenergic receptors) and cell viability assays (MTT) to assess selectivity and cytotoxicity. Reference compounds like 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1) provide baseline activity data .
Notes for Methodological Rigor
- Contradiction Management : Cross-validate analytical data (e.g., NMR + HRMS) to confirm structural integrity.
- Scale-Up Challenges : Pilot small-scale reactions (<1g) before scaling to 10g+ batches to avoid yield drops due to exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
